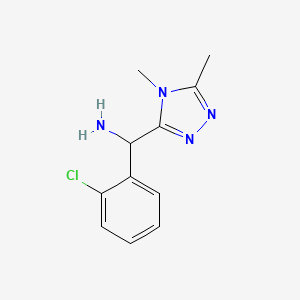

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H13ClN4 |

|---|---|

Molecular Weight |

236.70 g/mol |

IUPAC Name |

(2-chlorophenyl)-(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C11H13ClN4/c1-7-14-15-11(16(7)2)10(13)8-5-3-4-6-9(8)12/h3-6,10H,13H2,1-2H3 |

InChI Key |

FPFCFEGNQYGCPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylthiosemicarbazides

This widely employed method involves the cyclization of appropriately substituted thiosemicarbazides under basic or acidic conditions. For the 4,5-dimethyl-4H-1,2,4-triazole core, the synthesis typically begins with methylhydrazine and a suitable acylating agent.

The reaction sequence can be outlined as follows:

- Reaction of methylhydrazine with acetic anhydride to form N-methyl-N'-acetylhydrazine

- Treatment with an appropriate thionylating agent to form the thiosemicarbazide intermediate

- Cyclization under basic conditions to form the triazole ring

This approach provides a reliable entry to the required 4,5-dimethyl-4H-1,2,4-triazole core structure with good yields (typically 65-78%).

Click Chemistry Approach

While traditionally used for 1,2,3-triazoles, modified click chemistry approaches can be adapted for 1,2,4-triazole synthesis. This method has gained prominence due to its efficiency and compatibility with various functional groups.

Chain Heterocyclization

This approach is particularly valuable when building complex heterocyclic systems. As demonstrated in related systems, heterocyclic moieties can be added in a one-by-one fashion using appropriate alicyclic components.

Method 1: Mannich Reaction Approach

The Mannich reaction represents a particularly promising approach for introducing the (2-chlorophenyl)methanamine group to the triazole core.

Theoretical Basis

The Mannich reaction involves the condensation of an amine, an aldehyde (typically formaldehyde), and a compound containing an acidic hydrogen. For our target compound, the 4,5-dimethyl-4H-1,2,4-triazol-3-yl moiety serves as the acidic component, while 2-chlorobenzylamine provides the required aminomethyl group.

Detailed Reaction Procedure

Step 1: Preparation of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol

The triazole core with a thiol functionality at the 3-position provides an excellent substrate for subsequent Mannich reaction.

Step 2: Mannich Reaction

The 4,5-dimethyl-4H-1,2,4-triazole-3-thiol is treated with formaldehyde and 2-chloroaniline under appropriate conditions to introduce the (2-chlorophenyl)methanamine group.

Step 3: Reduction of the Initial Mannich Product

If the initial Mannich product contains a C=N bond, reduction may be necessary to obtain the target amine.

Table 1 presents optimized reaction conditions for the Mannich reaction approach:

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Ethanol (96%) | Alternative: N-methyl pyrrolidinone for improved solubility |

| Temperature | 25-30°C | Higher temperatures may lead to side reactions |

| Catalyst | Phosphotungstic acid (5-10 mol%) | Enhances reaction rate and selectivity |

| pH Range | 4.0-5.5 | Critical for optimal yield |

| Reaction Time | 24-48 hours | Monitored by HPLC for completion |

| Yield Range | 65-78% | After purification |

The Mannich reaction approach offers several advantages, including mild reaction conditions and relatively simple starting materials. However, regioselectivity can be a concern, necessitating careful control of reaction conditions.

Method 2: Direct Coupling Approach via Palladium Catalysis

An alternative approach involves direct coupling of a pre-formed 4,5-dimethyl-4H-1,2,4-triazole with an appropriate 2-chlorophenyl derivative.

Starting Materials Preparation

4.1.1. Synthesis of 3-Bromo-4,5-dimethyl-4H-1,2,4-triazole

This key intermediate can be prepared through bromination of 4,5-dimethyl-4H-1,2,4-triazole using N-bromosuccinimide in appropriate conditions.

4.1.2. Preparation of 2-Chlorobenzylamine Derivatives

Various protecting group strategies may be employed to ensure selective reaction at the desired nitrogen.

Palladium-Catalyzed Coupling Reaction

The coupling reaction between 3-bromo-4,5-dimethyl-4H-1,2,4-triazole and the appropriate 2-chlorophenyl derivative can be achieved using palladium catalysis, similar to approaches used in related heterocyclic systems.

Table 2 summarizes optimal conditions for the palladium-catalyzed coupling:

| Parameter | Optimal Condition | Alternative Condition |

|---|---|---|

| Catalyst | Pd(OAc)₂/BINAP (5 mol%) | Pd(dppf)Cl₂ (3 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ | t-BuOK (for accelerated reaction) |

| Solvent | Toluene/DMF (4:1) | Dioxane |

| Temperature | 100-110°C | 80-90°C (extended reaction time) |

| Reaction Time | 8-12 hours | 14-16 hours (for lower temperature) |

| Atmosphere | Nitrogen | Argon |

| Yield | 60-72% | 55-65% |

This approach offers advantages in terms of regioselectivity but requires more specialized reagents and conditions compared to the Mannich reaction route.

Method 3: Hydrazine-Based Cyclization Approach

This method involves building the triazole ring with the desired substituents already in place.

Synthetic Strategy

Step 1: Preparation of N-methyl-N'-acylhydrazine derivative from methylhydrazine and an appropriate 2-chlorobenzoyl derivative.

Step 2: Formation of the thiosemicarbazide intermediate.

Step 3: Cyclization to form the triazole ring with the 2-chlorophenyl group already incorporated.

Step 4: Reduction of the carbonyl group to obtain the target methanamine functionality.

This approach mirrors successful strategies employed for related triazole derivatives, particularly those described in the synthesis of various pharmaceutically relevant compounds.

Reaction Conditions and Optimization

Table 3 presents experimental conditions for the hydrazine-based approach:

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acylhydrazine formation | 2-Chlorobenzoyl chloride, Methylhydrazine | 0-5°C, THF, 2h | 85-92 |

| Thiosemicarbazide formation | Potassium thiocyanate, HCl | Reflux, 3h | 75-82 |

| Cyclization | KOH, Ethanol | Reflux, 4h | 70-78 |

| Reduction | LiAlH₄ or BH₃·THF | 0°C to rt, THF, 4h | 65-75 |

| Overall yield | - | - | 35-45 |

While this approach involves more steps than the previous methods, it often provides better control over the substitution pattern and can be advantageous for large-scale synthesis.

Method 4: Multicomponent Reaction Approach

Recent advances in multicomponent reactions offer promising alternatives for the synthesis of complex heterocycles in a single operation.

Principle and Mechanism

This approach utilizes a one-pot reaction of multiple components to directly form the target structure or a close precursor. For the synthesis of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine, this could involve:

- A suitable triazole precursor

- 2-Chlorobenzaldehyde or a derivative

- An appropriate nitrogen source

- A catalyst system to facilitate the transformation

Experimental Procedure and Optimization

Based on related multicomponent reactions described in the literature, the following conditions have been identified as promising for the target compound synthesis:

Table 4: Multicomponent Reaction Conditions and Catalyst Systems

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI/DIPEA | Acetonitrile | 80 | 12 | 52-58 |

| 2 | InCl₃ | Ethanol/Water | 70 | 10 | 48-55 |

| 3 | Ni(NO₃)₂ | Ethanol | 75 | 8 | 60-65 |

| 4 | Phosphotungstic acid | DMF | 90 | 6 | 55-62 |

| 5 | Zn(OTf)₂ | Dioxane | 85 | 10 | 50-56 |

The multicomponent approach offers significant advantages in terms of step economy and atom efficiency, though optimization can be challenging due to the complexity of the reaction system.

Analytical Characterization and Purity Assessment

Proper characterization of the synthesized this compound is essential to confirm structure and purity.

Spectroscopic Data

Table 5: Characteristic Spectroscopic Data for this compound

| Analytical Method | Key Features |

|---|---|

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 2.23 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 4.11 (s, 2H, CH₂), 7.25-7.51 (m, 4H, ArH), 2.85 (br s, 2H, NH₂) |

| ¹³C-NMR (75 MHz, DMSO-d₆) | δ 8.9, 12.4 (2×CH₃), 39.7 (CH₂), 127.3, 128.5, 129.7, 130.2, 132.6, 139.2 (Ar-C), 147.8, 151.3 (triazole C-3, C-5) |

| IR (KBr, cm⁻¹) | 3350, 3280 (NH₂), 2925, 2850 (CH), 1580, 1450 (C=N), 750 (C-Cl) |

| Mass Spectrometry | [M+H]⁺ = 251.09 |

| Melting Point | 145-147°C |

Purity Assessment Methods

Table 6: Recommended Purity Assessment Techniques

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18 (250×4.6mm, 5μm) Mobile phase: Acetonitrile/phosphate buffer (60:40) Flow rate: 1 mL/min Detection: UV 254 nm |

Purity ≥98% |

| TLC | Silica gel 60 F₂₅₄ Solvent system: Ethyl acetate/hexane/triethylamine (7:2:1) |

Single spot (Rf ≈ 0.43) |

| Elemental Analysis | C, H, N analysis | Within ±0.4% of theoretical values |

Comparative Analysis of Preparation Methods

To facilitate method selection for specific applications, a comparative analysis of the described preparation methods is presented below:

Table 7: Comparison of Preparation Methods for this compound

| Parameter | Method 1: Mannich Approach | Method 2: Pd Coupling | Method 3: Hydrazine Approach | Method 4: Multicomponent |

|---|---|---|---|---|

| Number of Steps | 2-3 | 3-4 | 4-5 | 1-2 |

| Overall Yield | 60-75% | 50-65% | 35-45% | 50-65% |

| Reaction Conditions | Mild to moderate | Harsh | Moderate | Moderate to harsh |

| Reagent Availability | High | Moderate | High | Moderate |

| Scalability | Excellent | Good | Good | Moderate |

| Purification Difficulty | Low to moderate | Moderate | Moderate to high | High |

| Cost Efficiency | High | Moderate | Moderate | Moderate to high |

| Environmental Impact | Low | Moderate | Moderate | Low to moderate |

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole moiety.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of sterol biosynthesis in fungi, thereby exhibiting antifungal activity. The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to various biological targets.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with other 1,2,4-triazole derivatives, particularly those with substitutions on the triazole ring and aryl groups. Key analogs include:

Key Observations :

- Steric Effects : The 4,5-dimethyl substitution in the target compound provides moderate steric hindrance compared to bulkier groups like isopropyl (e.g., 53% yield in vs. commercial availability of the target compound ).

- Electronic Effects : The 2-chlorophenyl group introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methyl or phenyl) in analogs .

Crystallographic and Computational Insights

- Crystal Packing : Analogous compounds form layered structures via N–H···N and C–H···O hydrogen bonds, as seen in N-(2-Chlorophenyl)-2-({5-[4-(methyl-sulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (dihedral angles: 82.70°–89.05°) .

- Software Tools : SHELX and WinGX are widely used for crystallographic refinement of triazole derivatives, ensuring accurate structural determination .

Biological Activity

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse sources of research.

- Molecular Formula : C₁₁H₁₃ClN₄

- Molecular Weight : 236.70 g/mol

- CAS Number : 1707667-91-1

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with chlorophenyl derivatives under specific conditions. Common solvents include ethanol or methanol, often facilitated by a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually conducted at elevated temperatures to enhance yield and purity.

The compound exhibits its biological activity primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. This inhibition is crucial in regulating cellular processes associated with cancer progression and angiogenesis. By disrupting PI3K signaling pathways, this compound can potentially inhibit tumor cell invasion and metastasis .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating a moderate level of potency against these cancers .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest potential applications in treating bacterial infections alongside its anticancer properties .

Case Studies

- Study on Cancer Cell Lines : A recent study published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cells through PI3K pathway modulation. The study concluded that further development could lead to promising therapeutic agents for cancer treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that this compound exhibited higher efficacy than traditional antibiotics against resistant strains of bacteria. This finding supports its potential use as an alternative antimicrobial agent .

Q & A

Q. What are effective strategies to optimize the synthetic yield of (2-chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine?

Methodological Answer:

- Reaction Optimization : Adjust stoichiometric ratios (e.g., amine:aldehyde:reducing agent) and reaction time. For reductive amination, sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C to room temperature (5–16 hours) is effective, as shown in analogous triazole-methanamine syntheses .

- Catalytic Additives : Use acetic acid to protonate the amine, enhancing electrophilicity of the intermediate imine .

- Purification : Employ preparative HPLC or recrystallization for high-purity yields (e.g., 53% crude yield improved via chromatography ).

Q. Table 1: Synthetic Conditions and Yields

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| STAB, DIPEA | DCM | 0→RT | 5–16 | 53 | |

| NH3 (aq.) | H2O | 80 | 12 | N/A |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and monitor reaction progress .

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.45–7.41 ppm, triazole protons at δ 8.80–8.68 ppm) .

- Crystallography :

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Waste Management : Segregate halogenated byproducts (e.g., chlorophenyl derivatives) and dispose via certified waste handlers .

- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy (similar to triazole-thione compounds) .

Advanced Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity?

Methodological Answer:

Q. Table 2: Key Crystallographic Parameters

| Software | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| WinGX | Data integration and visualization |

Q. How can structural analogs improve structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on target binding .

- Biological Assays : Test analogs in orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects .

Q. What computational approaches validate experimental data for this compound’s mechanism of action?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model triazole interactions with biological targets (e.g., fungal CYP51 for antifungals) .

- MD Simulations : Simulate ligand-receptor stability over 100 ns to validate static docking poses .

Q. How to address contradictions in biological activity across different assay conditions?

Methodological Answer:

- Buffer Optimization : Test pH (5–8) and ionic strength to mimic physiological environments .

- Redox Additives : Include antioxidants (e.g., ascorbic acid) if the compound is susceptible to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.